molecular formula C24H30O6 B13403407 6-Methylene 6-Desmethyl Prednisolone 21-Acetate

6-Methylene 6-Desmethyl Prednisolone 21-Acetate

Cat. No.: B13403407
M. Wt: 414.5 g/mol
InChI Key: UAWQDQLRTZBNKD-DOUOKARYSA-N
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Description

6-Methylene 6-Desmethyl Prednisolone 21-Acetate is a synthetic glucocorticoid, a derivative of prednisolone. It is primarily known for its anti-inflammatory and immunosuppressive properties. This compound is used in various medical and scientific applications due to its potent biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylene 6-Desmethyl Prednisolone 21-Acetate typically involves several steps starting from prednisolone. The process includes:

    3,20-Keto Protective Reaction: Protecting the keto groups at positions 3 and 20.

    11-Keto Reduction Reaction: Reducing the keto group at position 11.

    21-Hydroxyl Esterification Reaction: Esterifying the hydroxyl group at position 21.

    3,20-Keto Deprotection Reaction: Removing the protective groups from the keto groups.

    21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the ester to obtain the final product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using mixed solvents and inert gases to prevent byproduct formation during hydrolysis reactions .

Chemical Reactions Analysis

Types of Reactions

6-Methylene 6-Desmethyl Prednisolone 21-Acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to keto groups.

    Reduction: Reduction of keto groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Esterification Agents: Such as acetic anhydride or acetyl chloride.

Major Products Formed

The major products formed from these reactions include various derivatives of prednisolone, each with specific biological activities .

Scientific Research Applications

6-Methylene 6-Desmethyl Prednisolone 21-Acetate is widely used in scientific research due to its potent biological activities. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-Methylene 6-Desmethyl Prednisolone 21-Acetate involves binding to glucocorticoid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The compound exerts its effects through multiple downstream pathways over hours to days .

Properties

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-6-methylidene-3-oxo-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H30O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,16-17,19,21,27,29H,1,6,8-9,11-12H2,2-4H3/t16-,17-,19-,21+,22-,23-,24-/m0/s1

InChI Key

UAWQDQLRTZBNKD-DOUOKARYSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC(=C)C4=CC(=O)C=C[C@]34C)O)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(=C)C4=CC(=O)C=CC34C)O)C)O

Origin of Product

United States

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